molecular formula C8H14F3N3O3 B13907029 4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B13907029
M. Wt: 257.21 g/mol
InChI Key: KIZSEUGSXPDTLZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperazine and trifluoroacetic acid. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, while trifluoroacetic acid is commonly used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperazin-2-one typically involves the reaction of piperazine with 2-chloroethylamine, followed by cyclization to form the piperazinone ring. The compound is then treated with trifluoroacetic acid to obtain the final product. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and piperazinone groups can participate in substitution reactions with various electrophiles[][2].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents[2][2].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperazinone derivatives[2][2].

Scientific Research Applications

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid is unique due to the presence of both the piperazinone ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H14F3N3O3

Molecular Weight

257.21 g/mol

IUPAC Name

4-(2-aminoethyl)piperazin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13N3O.C2HF3O2/c7-1-3-9-4-2-8-6(10)5-9;3-2(4,5)1(6)7/h1-5,7H2,(H,8,10);(H,6,7)

InChI Key

KIZSEUGSXPDTLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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